molecular formula C16H16ClN3O B11555082 N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide

Cat. No.: B11555082
M. Wt: 301.77 g/mol
InChI Key: ZMNNHMOUNVHZGQ-VXLYETTFSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a toluidino group linked by an acetohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The plane of the methyl-substituted benzene ring forms dihedral angles with the chlorine-substituted benzene ring and the benzene ring, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced products.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O/c1-12-2-8-15(9-3-12)18-11-16(21)20-19-10-13-4-6-14(17)7-5-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

ZMNNHMOUNVHZGQ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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